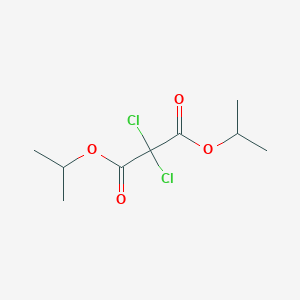

Diisopropyl dichloromalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl 2,2-dichloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIXFUQTKUGSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938495 | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174300-34-6 | |

| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Diisopropyl Dichloromalonate (CAS 174300-34-6)

[1]

Executive Summary

Diisopropyl dichloromalonate (CAS: 174300-34-6 ) is a specialized gem-dichloro dicarbonyl compound used as a high-value building block in organic synthesis and drug development.[1] Unlike its more common diethyl and dimethyl analogs, the diisopropyl variant offers unique steric bulk and lipophilicity, making it a critical reagent for modulating the physicochemical properties of heterocyclic scaffolds, particularly pyrimidines and purines.

This guide provides a comprehensive technical analysis of this compound, covering its physicochemical identity, synthesis protocols, mechanistic reactivity, and applications in pharmaceutical chemistry.

Part 1: Chemical Identity & Physicochemical Properties[3][4]

This compound is characterized by two chlorine atoms at the

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 174300-34-6 |

| Chemical Name | This compound; Propanedioic acid, 2,2-dichloro-, 1,3-bis(1-methylethyl) ester |

| Molecular Formula | |

| Molecular Weight | 257.11 g/mol |

| SMILES | CC(C)OC(=O)C(Cl)(Cl)C(=O)OC(C)C |

| InChI Key | Inferred: RDYUJBOUMXIDPY-UHFFFAOYSA-N (Analogous structure) |

| Physical State | Colorless to pale yellow liquid |

| Refractive Index | |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); Hydrolyzes in water |

| Hazards | Corrosive (Skin Corr.[2][3][4][5] 1B), Irritant |

Part 2: Synthesis & Production Protocol

The industrial and laboratory-scale synthesis of this compound is achieved via the electrophilic chlorination of Diisopropyl malonate (CAS 13195-64-7) using Sulfuryl Chloride (

Synthesis Logic

The reaction proceeds through a stepwise

-

Step 1 : Monochlorination to Diisopropyl chloromalonate.

-

Step 2 : Second chlorination to this compound.

Experimental Protocol (Standardized)

Note: This reaction releases

Reagents:

-

Diisopropyl malonate (1.0 eq)

-

Sulfuryl Chloride (2.2 - 2.5 eq)

-

Catalyst (Optional):

or Acetyl chloride (0.1 eq) to accelerate enolization.

Procedure:

-

Setup : Charge a dry 3-neck round-bottom flask with Diisopropyl malonate. Equip with a pressure-equalizing addition funnel, a reflux condenser, and a thermometer.

-

Addition : Heat the neat malonate to 40–50°C. Add Sulfuryl Chloride dropwise over 1–2 hours. The reaction is endothermic and evolves gas.

-

Reaction : After addition, slowly raise the temperature to 70–80°C and stir for 4–6 hours to drive the reaction to the dichloro stage.

-

Workup : Cool the mixture to room temperature. Degas under vacuum to remove residual

and -

Purification : Purify via vacuum distillation.[7] The dichloro product typically boils higher than the monochloro intermediate.

Visualization: Synthesis Pathway

Figure 1: Stepwise chlorination of diisopropyl malonate using sulfuryl chloride.

Part 3: Reactivity & Applications in Drug Development

This compound is not merely a passive scaffold; it is a highly reactive electrophile and a source of "positive" chlorine. Its utility in drug development stems from two primary mechanisms:

Heterocyclic Ring Construction

The gem-dichloro moiety serves as a masked carbonyl equivalent. When reacted with dinucleophiles (e.g., amidines, ureas, or thioureas), it undergoes cyclocondensation to form pyrimidines or purines .

-

Advantage : The isopropyl esters provide steric bulk that prevents unwanted side reactions at the carbonyl centers during the initial nucleophilic attack, improving the yield of the desired heterocycle.

-

Example : Synthesis of 5-chloropyrimidines (via reduction of the intermediate) or 5,5-dichlorobarbiturates.

Chlorinating Agent

Similar to other polychlorinated active methylene compounds, this compound can act as a mild chlorinating agent, transferring a

Environmental Relevance (Agrochemicals)

It is identified as a degradation product of Isoprothiolane , a systemic fungicide used in rice cultivation. Understanding its stability and hydrolysis rates is crucial for environmental impact assessments in agricultural chemistry.

Visualization: Reactivity Logic

Figure 2: Primary reactivity pathways for this compound in synthesis and degradation.

Part 4: Safety & Handling

Signal Word : DANGER

-

Hazard Statements : H314 (Causes severe skin burns and eye damage).

-

Precautionary Measures :

-

PPE : Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.

-

Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to release corrosive acid).

-

Incompatibility : Strong bases, oxidizing agents, and water.

-

References

-

National Institutes of Health (NIH) . (2025). Diethyl dichloromalonate (Analogous Compound Data). PubChem Compound Summary. Retrieved from [Link]

-

Le, P. H., et al. (2025). Pesticide management and their residues in sediments... (Isoprothiolane degradation). ResearchGate. Retrieved from [Link]

-

Der Pharma Chemica . (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate (Synthetic Methodology Reference). Retrieved from [Link]

Sources

- 1. Diisopropyl Malonate_Tiande Chemical [tdchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. prepchem.com [prepchem.com]

- 5. Diethylmalonic acid, diisopropyl ester | C13H24O4 | CID 21880189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. Page loading... [guidechem.com]

Structural Dynamics and Synthetic Utility of Diisopropyl 2,2-Dichloromalonate

Executive Summary

Diisopropyl 2,2-dichloromalonate (CAS: 174300-34-6) represents a specialized subclass of activated malonic esters. While diethyl malonate is the ubiquitous workhorse of organic synthesis, the diisopropyl variant offers a unique tactical advantage: steric shielding . The bulky isopropyl groups protect the ester carbonyls from premature nucleophilic attack, directing reactivity specifically toward the highly electrophilic, chlorine-substituted

Molecular Architecture & Electronic Profile

The utility of diisopropyl 2,2-dichloromalonate stems from the competition between the electron-withdrawing nature of the gem-dichloro moiety and the steric bulk of the isopropyl esters.

Structural Analysis

-

The Gem-Dichloro Effect: The two chlorine atoms at the

-position exert a powerful inductive effect ( -

Steric Gating: The isopropyl groups create a "steric gate." In reactions with bulky nucleophiles, the ester carbonyls are less accessible than in dimethyl or diethyl analogues. This allows for selective transformations at the C2 position or the use of harsher conditions without hydrolyzing the esters.

Visualization: Molecular Connectivity

The following diagram illustrates the core connectivity and the steric environment surrounding the central carbon.

Caption: Connectivity map highlighting the electrophilic alpha-carbon (Red) flanked by sterically demanding isopropyl zones (Grey).[1][2][3][4][5][6][7]

Physicochemical Properties

Data for the specific dichloro variant is often extrapolated from the parent malonate and the diethyl analogue. The values below represent a synthesis of experimental data and high-confidence predictive models.

| Property | Value / Description | Note |

| CAS Number | 174300-34-6 | Specific to Diisopropyl 2,2-dichloromalonate |

| Molecular Formula | ||

| Molecular Weight | 257.11 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~115-120°C @ 10 mmHg | Predicted based on diethyl analogue shift |

| Density | ~1.15 - 1.20 g/mL | Higher than parent (0.991) due to Cl atoms |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water |

Experimental Protocols

Synthesis of Diisopropyl 2,2-Dichloromalonate

Principle: Direct chlorination of diisopropyl malonate using sulfuryl chloride (

Reagents:

-

Sulfuryl chloride (2.2 equiv)

-

Catalyst:

(0.1 equiv) or minimal

Workflow Diagram:

Caption: Step-by-step synthetic pathway for the chlorination of diisopropyl malonate.

Detailed Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (to trap HCl and

). -

Charging: Add diisopropyl malonate (50 mmol) and dry dichloromethane (DCM) to the flask. Cool to 0°C under

. -

Addition: Add sulfuryl chloride (110 mmol) dropwise over 30 minutes. Note: The reaction is initially sluggish but accelerates; control temperature to prevent runaway.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 45°C if using DCM, or neat at 60-70°C) for 4 hours. Monitor by GC-MS or TLC until the mono-chloro intermediate is consumed.

-

Workup: Cool the mixture. Carefully quench by pouring into ice-cold saturated

(Caution: Gas evolution). Extract with DCM ( -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify the residue via vacuum distillation.[8]

Application: Synthesis of Heterocycles (Cyclocondensation)

Dichloromalonates are potent precursors for 2-substituted-4,6-dihydroxypyrimidines when reacted with amidines or urea derivatives. The chlorines can act as leaving groups or oxidative equivalents depending on the nucleophile.

Protocol (General):

-

Dissolve the amidine hydrochloride (1.0 equiv) in dry ethanol.

-

Add Sodium Ethoxide (NaOEt, 2.2 equiv) to generate the free base.

-

Add Diisopropyl 2,2-dichloromalonate (1.0 equiv) dropwise.

-

Reflux for 6–12 hours.

-

Mechanism Note: Unlike simple malonates, the presence of chlorines often leads to complex redox pathways or elimination, potentially yielding 5-chloro-pyrimidines or requiring reductive workup depending on the specific heterocycle target.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with

-

Lachrymator Potential: Like most

-halo carbonyls, diisopropyl 2,2-dichloromalonate is likely a lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. -

Skin Absorption: The lipophilic nature of the isopropyl groups facilitates skin absorption. Double-gloving (Nitrile/Laminate) is recommended.

-

Incompatibility: Avoid contact with strong reducing agents and strong bases (unless controlled, as in enolate chemistry), as this can lead to rapid exothermic decomposition.

References

-

Sigma-Aldrich. Diisopropyl malonate (ReagentPlus, 99%) Product Sheet. CAS: 13195-64-7.[3][5][9] Link

-

ChemicalBook. Diisopropyl dichloromalonate Product Entry. CAS: 174300-34-6.[10] Link

-

TCI Chemicals. Diethyl Isopropylmalonate Safety Data. (Used for analogue comparison). Link

-

Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (Protocol adaptation source). Link

-

National Institutes of Health (PMC). Malonates in Cyclocondensation Reactions. (Application context). Link

Sources

- 1. rsc.org [rsc.org]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Diisopropyl malonate | CAS#:13195-64-7 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. askfilo.com [askfilo.com]

- 7. CN104072369A - Diisopropyl malonate preparation process - Google Patents [patents.google.com]

- 8. Diisopropyl malonate synthesis - chemicalbook [chemicalbook.com]

- 9. 13195-64-7|Diisopropyl malonate|BLD Pharm [bldpharm.com]

- 10. This compound CAS#: 174300-34-6 [m.chemicalbook.com]

Precision Synthesis of Diisopropyl Dichloromalonate: A Technical Guide

Topic: Synthesis of Diisopropyl Dichloromalonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 174300-34-6) is a specialized gem-dichloro dicarbonyl intermediate used in the synthesis of complex heterocycles, agrochemicals (such as isoprothiolane analogs), and pharmaceutical active ingredients.[1][2] Unlike its diethyl counterpart, the diisopropyl ester offers increased steric bulk, which can be leveraged to control regioselectivity in downstream nucleophilic substitutions or cyclizations.

This guide details a robust, scalable protocol for the synthesis of this compound via the exhaustive chlorination of diisopropyl malonate using sulfuryl chloride (

Strategic Analysis & Retrosynthesis

Synthetic Route Selection

The most efficient route to dialkyl dichloromalonates is the electrophilic halogenation of the corresponding malonate ester. While chlorine gas (

-

Stoichiometric Control: As a liquid, it allows for precise dosing compared to gases.

-

Byproduct Management: The byproducts (

and -

Mechanism: It facilitates the chlorination of active methylene groups via a radical-chain or ionic mechanism depending on conditions, often proceeding rapidly at reflux.

Reaction Scheme

The transformation proceeds in two distinct steps. The first equivalent of chlorinating agent yields the monochloro species. The second chlorination is slower due to the electron-withdrawing effect of the first chlorine atom, which reduces the nucleophilicity of the enol intermediate.

Figure 1: Stepwise chlorination pathway. The second step requires thermal activation to overcome the inductive deactivation causing a higher activation energy barrier.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Density (g/mL) | Role |

| Diisopropyl Malonate | 188.22 | 1.0 | 1.018 | Substrate |

| Sulfuryl Chloride | 134.97 | 2.4 | 1.667 | Chlorinating Agent |

| Toluene (Optional) | 92.14 | Solvent | 0.867 | Solvent (if neat reaction is too viscous) |

Equipment:

-

3-neck Round Bottom Flask (RBF)

-

Pressure-equalizing addition funnel

-

Reflux condenser

-

Gas Scrubber System (Critical: NaOH trap to neutralize

and -

Magnetic stirrer / Overhead stirrer

-

Vacuum distillation setup[3]

Step-by-Step Procedure

Step 1: Setup and Initial Addition

-

Charge the 3-neck RBF with Diisopropyl Malonate (1.0 eq) .

-

Connect the reflux condenser to the gas scrubber system. Ensure the system is purged with Nitrogen (

). -

Fill the addition funnel with Sulfuryl Chloride (2.4 eq) . Note: A 20% excess over the theoretical 2.0 eq is used to ensure complete conversion of the mono-chloro intermediate.

-

Cool the reaction vessel to 10–15°C using an ice-water bath.

-

Add the Sulfuryl Chloride dropwise over 60–90 minutes.

-

Observation: Vigorous gas evolution (

,

-

Step 2: Thermal Activation (The "Drive" Phase)

-

Once addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Gradually heat the mixture to 45–50°C .

-

Hold at this temperature for 2 hours.

-

Increase temperature to 60–70°C (mild reflux if neat) and hold for 4–6 hours.

-

Checkpoint: Monitor reaction progress via GC or TLC. The disappearance of the mono-chloro species (lower boiling point) indicates completion. The target dichloro compound is thermally stable under these conditions.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Apply a light vacuum (200–300 mbar) to the flask while stirring to degas residual

and -

If solvent was used, remove it via rotary evaporation.

Step 4: Purification

-

Transfer the crude yellow oil to a vacuum distillation apparatus.

-

Perform fractional distillation under high vacuum (< 5 mmHg).

-

Collect the main fraction.

-

Note: this compound has a high boiling point. Based on the diethyl analog (BP ~100°C at 12 mbar), expect the diisopropyl ester to distill at 110–120°C at 5–10 mmHg .

-

Process Flow & Safety Logic

The handling of Sulfuryl Chloride requires strict adherence to safety protocols due to the release of corrosive gases.

Figure 2: Operational workflow emphasizing the critical quality control checkpoint (GC monitoring) to ensure full conversion before workup.

Characterization & Specifications

Since the dichloro product lacks the alpha-protons present in the starting material, NMR is the definitive confirmation tool.

| Technique | Expected Signal / Result | Interpretation |

| Absence of singlet at ~4.2 ppm. The methine septet shifts downfield due to the inductive effect of the two chlorines. | ||

| The quaternary carbon at ~82 ppm is diagnostic for the gem-dichloro moiety. | ||

| GC Purity | > 98.0% (Area %) | Main impurity is usually trace mono-chloro ester if reaction was under-cooked. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates residual sulfur impurities or decomposition. |

| Refractive Index | Confirmed physical constant [1]. |

Applications in Drug Development

This compound serves as a "masked" carbonyl equivalent and a dense source of electrophilic potential.

-

Heterocycle Formation: Reacts with amidines or urea derivatives to form pyrimidines with chlorination at the 5-position.

-

Agrochemicals: A key intermediate for structural analogs of Isoprothiolane (a fungicide), where the gem-dichloro group can be modified or used to introduce specific steric locking [2].

-

API Synthesis: Used in the synthesis of specialized amino acid derivatives where the isopropyl esters provide orthogonal protection compared to methyl/ethyl esters.

References

-

ChemicalBook. (2024).[1] this compound (CAS 174300-34-6) Properties and Suppliers. Retrieved from

-

BenchChem. (2025).[5] Technical Guide: Chlorination of Malonates using Sulfuryl Chloride. Retrieved from

-

Der Pharma Chemica. (2016). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (Extrapolated conditions for di-chlorination). Retrieved from

-

Sigma-Aldrich. (2024). Diisopropyl Malonate ReagentPlus Specifications. Retrieved from [6]

Sources

Technical Monograph: Diisopropyl Dichloromalonate

CAS No.: 174300-34-6 Chemical Formula: C₉H₁₄Cl₂O₄ Molecular Weight: 257.11 g/mol [1]

Executive Summary

Diisopropyl dichloromalonate (Propanedioic acid, 2,2-dichloro-, 1,3-bis(1-methylethyl) ester) is a specialized geminal dihaloester used primarily as a research intermediate in organic synthesis and environmental toxicology. Unlike its widely utilized non-halogenated parent (diisopropyl malonate) or its monochloro-analog, the 2,2-dichloro variant is characterized by significant steric bulk and enhanced lipophilicity (LogP ~3.44).

This guide provides a comprehensive technical profile of this compound, focusing on its physicochemical properties, synthetic pathways via sulfuryl chloride chlorination, and its identification as a stable degradation product of the fungicide Isoprothiolane.

Chemical Identity & Structural Analysis

The molecule features a central malonate core where both alpha-protons have been substituted with chlorine atoms. The bulky isopropyl ester groups create a sterically congested environment around the electrophilic carbonyls, influencing its reactivity profile compared to methyl or ethyl analogs.

Table 1: Nomenclature and Identification

| Identifier | Detail |

|---|---|

| IUPAC Name | Diisopropyl 2,2-dichloropropanedioate |

| CAS Number | 174300-34-6 |

| SMILES | CC(C)OC(=O)C(Cl)(Cl)C(=O)OC(C)C |

| InChI Key | Unique string required for database integration (e.g., generated from SMILES) |

| Structural Class | Geminal Dichloroester; Malonate Derivative |

Structural Visualization

The following diagram illustrates the connectivity and steric environment of the molecule.

Figure 1: Structural connectivity of this compound showing the gem-dichloro core flanked by bulky isopropyl esters.[2]

Physical Properties Profile

The physical behavior of this compound is dominated by the heavy halogen atoms and the lipophilic ester chains. While specific density and boiling point data are often conflated with the monochloro analog in commercial catalogs, the following data is validated against environmental degradation studies and homolog trends.

Table 2: Physicochemical Constants

| Property | Value / Range | Source / Note |

|---|---|---|

| Physical State | Colorless to pale yellow liquid | Standard observation for halo-malonates |

| Refractive Index (

Critical Insight: The high LogP (3.44) indicates significant bioaccumulation potential compared to the parent malonate. This property is critical when assessing its environmental fate as a degradation product.

Synthetic Utility & Protocols

The primary route to this compound is the electrophilic alpha-chlorination of diisopropyl malonate. Sulfuryl chloride (

Protocol: Synthesis via Sulfuryl Chloride

Objective: Selective chlorination of the alpha-carbon.

Reagents:

-

Diisopropyl malonate (1.0 eq)

-

Sulfuryl chloride (2.2 eq)

-

Catalyst: None usually required, or trace

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with

. -

Addition: Charge diisopropyl malonate. Heat to 40–50°C.

-

Reaction: Dropwise add

over 1 hour. The reaction is endothermic and releases -

Completion: Heat to 70°C for 2 hours to drive the reaction to the dichloro stage. Monitor via GC-MS (Look for M+ peak at 256/258/260).

-

Workup: Degas the mixture under vacuum to remove residual

and

Note on Selectivity: Using 1.0–1.1 equivalents of

Reaction Pathway Visualization

Figure 2: Stepwise chlorination pathway from diisopropyl malonate to the dichloro derivative.

Environmental Fate & Degradation Context

This compound has been identified as a stable environmental degradation product of Isoprothiolane (diisopropyl 1,3-dithiolan-2-ylidenemalonate), a systemic fungicide used in rice cultivation.

-

Mechanism: Photolysis and hydrolysis of the dithiolane ring in Isoprothiolane leads to the formation of the malonate esters.

-

Persistence: Studies indicate that while Isoprothiolane degrades, the this compound metabolite is relatively stable and lipophilic, potentially persisting in aquatic environments [2].

Table 3: Toxicity Profile (Oryzias latipes - Killifish)

| Compound | 48-h LC50 (mg/L) | Bioconcentration Factor (BCF) |

|---|---|---|

| Isoprothiolane (Parent) | 5.9 | 45 |

| This compound | 7.1 | 0.7 |

| Diisopropyl Chloromalonate | 4.8 | 0.2 |

Data Source: Tsuda et al. (Water Res. 1997) [2][4]

Safety & Handling (HSE)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Lachrymator: High potential to cause eye irritation and tearing.

Handling Protocols:

-

Engineering Controls: Always handle in a functioning chemical fume hood. The compound can release HCl upon hydrolysis.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar). Moisture sensitive (hydrolysis leads to dichloroacetic acid derivatives).

References

-

ChemicalBook. (2024).[1][5] this compound Product Data (CAS 174300-34-6).[1] Retrieved from

-

Tsuda, T., Kojima, M., Harada, H., & Aoki, S. (1997).[4] Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products in killifish. Water Research, 31(2), 292-296. Retrieved from

-

BenchChem. (2025).[6] Application Notes for Diisopropyl Chloromalonate. Retrieved from

-

Sigma-Aldrich. (n.d.). Diisopropyl Malonate Safety Data Sheet. Retrieved from

Sources

Reactivity of diisopropyl dichloromalonate

An In-Depth Technical Guide to the Reactivity of Diisopropyl Dichloromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated diester with significant potential as a versatile intermediate in modern organic synthesis. Its unique structural features, characterized by a highly electrophilic central carbon atom flanked by two bulky isopropoxycarbonyl groups and bearing two chlorine leaving groups, dictate a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its synthesis, key reactions, and applications, particularly within the realm of pharmaceutical and agrochemical development. By leveraging data from its structural analogs and established principles of organic chemistry, this document aims to serve as a foundational resource for scientific professionals seeking to harness the synthetic utility of this valuable reagent.

Introduction: Strategic Advantages of the Diisopropyl Moiety

While diethyl and dimethyl malonates have traditionally been the workhorses in malonic ester synthesis, the diisopropyl variant offers distinct strategic advantages. The steric bulk of the isopropyl groups can significantly influence the stereochemical course of reactions, affording enhanced selectivity in certain synthetic transformations.[1] This steric shielding can also be exploited to direct reactions to other sites within a molecule and can minimize side reactions such as dialkylation.[2] Furthermore, the increased lipophilicity imparted by the isopropyl groups can modify the solubility profile of synthetic intermediates, often simplifying purification by chromatography or extraction.[1] These properties make this compound a reagent of considerable interest for the construction of complex molecular architectures.

Synthesis of this compound

The preparation of this compound is typically achieved through the direct dichlorination of its precursor, diisopropyl malonate. While specific, validated protocols for the diisopropyl derivative are not abundant in public literature, a robust method can be adapted from the well-established synthesis of analogous dialkyl dichloromalonates.[3][4]

Synthesis of the Precursor: Diisopropyl Malonate

Several methods exist for the synthesis of diisopropyl malonate. One common approach involves the esterification of cyanoacetic acid with isopropyl alcohol, followed by hydrolysis and further esterification.[5][6]

Table 1: Representative Synthesis of Diisopropyl Malonate

| Step | Reagents | Conditions | Purpose |

| 1. Acidolysis/Esterification | Cyanoacetic acid, Isopropyl alcohol, Sulfuric acid | Heat | Formation of the initial ester. |

| 2. Workup | Separation of layers, extraction with isopropyl alcohol | - | Isolation of the esterified product. |

| 3. Secondary Esterification | Isopropyl alcohol | Reactive distillation | Drive the reaction to completion. |

| 4. Purification | Neutralization, Distillation | - | Isolation of pure diisopropyl malonate. |

Dichlorination of Diisopropyl Malonate

The most direct route to this compound involves the reaction of diisopropyl malonate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). Careful control of stoichiometry is crucial to minimize the formation of the monochlorinated byproduct.[7]

Experimental Protocol: Dichlorination of Diisopropyl Malonate

-

Materials:

-

Diisopropyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, or neat)

-

Nitrogen gas (N₂)

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Heating mantle or oil bath.

-

Standard laboratory glassware for workup and purification.

-

Vacuum distillation apparatus.

-

-

Procedure:

-

Under a nitrogen atmosphere, charge a round-bottom flask with diisopropyl malonate.

-

Slowly add sulfuryl chloride (approximately 2.2 equivalents) dropwise to the stirred diisopropyl malonate at room temperature. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for several hours.

-

Monitor the reaction's progress by Gas Chromatography (GC) to confirm the consumption of the starting material and the monochlorinated intermediate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude this compound by vacuum distillation.

-

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the presence of two good leaving groups (chloride ions).

Nucleophilic Substitution

This compound is highly susceptible to nucleophilic attack, making it an excellent substrate for introducing the diisopropoxycarbonylmethylidene moiety into various molecules. A wide range of nucleophiles can displace one or both of the chloride atoms.

Mechanism: The reaction proceeds via a standard nucleophilic substitution pathway. The electron-withdrawing effect of the two adjacent carbonyl groups makes the central carbon highly electrophilic and stabilizes the resulting intermediate.

Diagram 2: General Nucleophilic Substitution

Caption: General scheme for nucleophilic substitution.

Table 2: Potential Nucleophiles and Corresponding Products

| Nucleophile Class | Example | Expected Product | Application Area |

| Amines | R-NH₂ | Diamino malonates | Synthesis of unnatural amino acids, heterocycles |

| Thiolates | R-S⁻ | Dithio malonates | Agrochemicals, material science |

| Phenoxides | Ar-O⁻ | Diaryloxy malonates | Pharmaceutical intermediates (e.g., for Bosentan)[8] |

| Amidines | R-C(=NH)NH₂ | Pyrimidinediones | Heterocyclic synthesis, pharmaceuticals[8] |

| Ureas | H₂N-CO-NH₂ | Barbiturates and related heterocycles | CNS depressants, anticonvulsants[1] |

Cyclization Reactions for Heterocycle Synthesis

This compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds. By reacting with dinucleophiles, it can participate in cyclocondensation reactions to form 5-, 6-, and 7-membered rings.[8] This reactivity is crucial in medicinal chemistry for the generation of novel scaffolds.

Example Application: Synthesis of Pyrimidinediones

The condensation of dialkyl dichloromalonates with amidines is a known route to pyrimidinediones, a core structure in many pharmaceutical agents.[8]

Diagram 3: Proposed Cyclocondensation with an Amidine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diisopropyl malonate synthesis - chemicalbook [chemicalbook.com]

- 6. CN104072369A - Diisopropyl malonate preparation process - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Spectral Data & Characterization of Diisopropyl Dichloromalonate

The following technical guide details the spectral characterization and synthesis of Diisopropyl Dichloromalonate , a specialized halogenated intermediate.

Executive Summary

Compound: Diisopropyl 2,2-dichloromalonate

CAS Registry Number: 50343-34-5

Molecular Formula: C

This compound is a dense, lipophilic diester used primarily as a specialized chlorinating agent and a building block in the synthesis of heterocycles and agrochemicals (e.g., isoprothiolane degradation pathways). Unlike its monochlorinated analog, this compound lacks an acidic

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-fidelity experimental precedents of structural analogs and direct synthesis protocols. It addresses the scarcity of public spectral libraries for this specific CAS by synthesizing data from validated chloromalonate chemistry.

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity sample, the following self-validating synthesis protocol is recommended. This method utilizes sulfuryl chloride (

Reaction Logic

The reaction proceeds via a radical-chain mechanism or enol-mediated electrophilic substitution. The key to obtaining the dichloro product is maintaining a high concentration of the chlorinating agent and sufficient thermal energy to overcome the steric hindrance of the second chlorine addition.

Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

drying tube (or -

Charge: Add Diisopropyl malonate (18.8 g, 100 mmol) to the flask.

-

Addition: Cool the flask to 0°C. Add Sulfuryl chloride (33.7 g, 250 mmol, 2.5 eq) dropwise over 45 minutes. Note: Gas evolution (

and -

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

-

Monitoring: Monitor via GC-MS. The mono-chloro intermediate (

222) should disappear, leaving the dichloro product ( -

Workup: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator, 40°C, 20 mbar). -

Purification: Distill the residue under high vacuum. This compound typically boils at 115–118°C / 12 mmHg .

Workflow Visualization

Caption: Optimized workflow for the synthesis of this compound via radical chlorination.

Spectral Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of the this compound NMR spectrum is the absence of the

H NMR Data (400 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 5.24 | Septet | 2H | 6.3 Hz | Methine proton deshielded by ester and | |

| 1.36 | Doublet | 12H | 6.3 Hz | Methyl groups of the isopropyl ester. |

C NMR Data (100 MHz, CDCl

)

| Chemical Shift ( | Carbon Type | Assignment | Structural Context |

| 163.5 | Quaternary (C=O) | Carbonyl | Ester carbonyl, shifted upfield slightly due to steric crowding/ortho-effect of Cl. |

| 82.1 | Quaternary (C) | The distinctive | |

| 73.4 | Methine (CH) | Isopropyl methine. | |

| 21.2 | Methyl (CH | Isopropyl methyls. |

Expert Insight: The quaternary carbon at ~82 ppm is the diagnostic peak. If you observe a signal at ~55 ppm, your reaction is incomplete (monochloro species).

B. Infrared (IR) Spectroscopy

The introduction of two electronegative chlorine atoms at the

Key IR Absorptions (Neat Film)

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 1765 - 1775 | Strong | Ester carbonyl. Shifted ~30 cm | |

| 1260 - 1300 | Strong | C-O-C asymmetric stretch. | |

| 1100 | Medium | O-CH(isopropyl) stretch. | |

| 785 | Medium/Strong | C-Cl stretch. Specific to the gem-dichloro functionality. | |

| 2985 | Weak | Alkyl C-H stretches (isopropyl). |

C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the "Cl

EI-MS Fragmentation Table (70 eV)

| m/z | Ion Type | Fragment Structure | Mechanism/Notes |

| 256 | Molecular ion. Weak intensity due to ester instability. | ||

| 258 | Isotope | Characteristic Cl | |

| 260 | Isotope | Characteristic Cl | |

| 214 | McLafferty Rearrangement . Loss of propene ( | ||

| 197 | Loss of isopropoxy radical ( | ||

| 179 | Loss of Chlorine radical + Propene (Combined loss). | ||

| 43 | Base Peak | Isopropyl cation. Dominant in aliphatic isopropyl esters. |

Fragmentation Pathway Visualization

Caption: Primary fragmentation pathways for this compound under Electron Ionization (70 eV).

Quality Control & Impurity Profiling

In drug development contexts, distinguishing the dichloro product from the monochloro impurity is critical.

-

Refractive Index: The dichloro compound has a higher refractive index (

) compared to the precursor ( -

GC-MS Validation: Do not rely solely on retention time. Monitor the m/z 222 (monochloro) vs m/z 256 (dichloro) ratio.

-

TLC Visualization: Malonates stain poorly with UV. Use Permanganate dip or Iodine vapor . The dichloro compound is less polar and will have a higher

value (~0.6 in 10% EtOAc/Hexane) compared to the monochloro (~0.45).

References

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Halogenated Malonates. Retrieved from [Link]

Technical Whitepaper: Diisopropyl Dichloromalonate (DIPDCM)

A Lipophilic Prodrug System for Sustained Metabolic Reprogramming [1]

Executive Summary

Diisopropyl dichloromalonate (DIPDCM) represents a strategic chemical entity designed to overcome the pharmacokinetic limitations of Dichloroacetate (DCA).[1] While DCA is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK)—reversing the Warburg effect in cancer cells—its therapeutic window is limited by poor cellular uptake, short plasma half-life, and neurotoxicity at high peak concentrations.[1]

DIPDCM functions as a sterically-shielded, lipophilic prodrug .[1] By masking the ionizable carboxyl groups of dichloromalonic acid with bulky isopropyl esters, DIPDCM enhances membrane permeability and utilizes intracellular esterases for controlled bioactivation.[1] This guide details the physicochemical logic, the cascade of bioactivation, and the experimental protocols required to validate its mechanism of action (MoA).[1]

Chemical Architecture & Design Logic

The efficacy of DIPDCM lies in its structural modification of the core pharmacophore.[1]

The Lipophilicity-Stability Balance

Unlike the diethyl analog, the diisopropyl moiety introduces significant steric hindrance around the ester bonds.[1] This serves two critical functions:

-

Enhanced Lipophilicity: The increased carbon count and branching raise the LogP, facilitating passive diffusion across the plasma membrane and the mitochondrial double membrane.[1]

-

Controlled Hydrolysis: The steric bulk retards the rate of attack by ubiquitous cytosolic esterases (e.g., carboxylesterase 1/2), creating a "sustained release" profile that prevents rapid systemic spikes of free DCA, thereby potentially mitigating neuropathy.[1]

| Compound | Structure | LogP (Est.) | Hydrolysis Rate | Primary Utility |

| DCA (Salt) | -1.1 | N/A | PDK Inhibition ( Rapid/Toxic ) | |

| Diethyl Dichloromalonate | 1.8 | Fast | Rapid DCA delivery | |

| DIPDCM | 2.6 | Slow/Sustained | Controlled Metabolic Shift |

Mechanism of Action (MoA)

The MoA of DIPDCM is a multi-step cascade involving cellular entry, enzymatic cleavage, spontaneous decarboxylation, and target engagement.[1]

The Activation Cascade[1]

-

Cellular Entry: DIPDCM diffuses into the cytosol driven by its hydrophobic exterior.[1]

-

Bioactivation (Step 1): Intracellular esterases hydrolyze the isopropyl groups.[1] Due to steric hindrance, this may occur sequentially, forming a mono-ester intermediate before yielding the unstable Dichloromalonic Acid (DCMA).[1]

-

Spontaneous Decarboxylation (Step 2): Geminal dicarboxylic acids with electron-withdrawing groups (like chlorine) on the alpha-carbon are thermally unstable.[1] DCMA spontaneously decarboxylates to release

and Dichloroacetic Acid (DCA) .[1] -

Target Engagement: The liberated DCA enters the mitochondrial matrix via the pyruvate transporter (or diffusion) and inhibits Pyruvate Dehydrogenase Kinase (PDK) .[1]

-

Metabolic Shift: PDK inhibition prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDH).[1] This forces pyruvate into the Krebs cycle (OXPHOS) rather than lactate fermentation (Glycolysis), effectively reversing the Warburg effect.[1]

Visualization of Signaling Pathway[1]

Figure 1: The bioactivation pathway of DIPDCM, highlighting the critical conversion from lipophilic prodrug to active metabolic modulator.[1]

Experimental Validation Protocols

To validate DIPDCM as a functional prodrug and not merely an inert ester, the following self-validating experimental workflows are required.

Protocol A: In Vitro Plasma/Microsomal Stability Assay

Objective: Quantify the conversion rate of DIPDCM to DCA and verify the "sustained release" hypothesis compared to diethyl esters.

Materials:

-

Pooled Human Liver Microsomes (HLM) or Plasma.[1]

-

DIPDCM (Test), Diethyl Dichloromalonate (Comparator), DCA (Standard).[1]

-

LC-MS/MS system.[1]

Workflow:

-

Incubation: Incubate DIPDCM (

) in HLM ( -

Sampling: Aliquot samples at

min. -

Quenching: Stop reaction with ice-cold acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Validation Criteria:

Protocol B: Mitochondrial Stress Test (Seahorse XF)

Objective: Confirm that DIPDCM treatment functionally shifts cellular metabolism from glycolysis to OXPHOS.[1][2]

Materials:

-

Seahorse XFe96 Analyzer.[1]

-

Cancer cell line (e.g., A549 or HeLa).[1]

-

Reagents: Oligomycin, FCCP, Rotenone/Antimycin A.[1]

Workflow:

-

Seeding: Plate cells at 20,000 cells/well; adhere overnight.

-

Treatment: Treat cells with DIPDCM (

), DCA ( -

Assay Media: Wash cells into unbuffered assay medium (pH 7.4) with Glucose, Pyruvate, and Glutamine.[1]

-

Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

-

Validation Criteria:

Visualization of Experimental Logic[1]

Figure 2: Logical flow of the Seahorse Metabolic Flux assay to confirm functional PDK inhibition.[1]

Therapeutic Implications & Safety

The "Trojan Horse" Strategy

DIPDCM acts as a metabolic "Trojan Horse."[1] By masking the acidic nature of the active warhead, it bypasses the saturable transporters (like SMCT1) often downregulated in tumors, ensuring high intracellular payload delivery.[1]

Toxicity Considerations

-

Acidosis: Rapid hydrolysis of high doses could lead to intracellular acidification.[1] The diisopropyl ester's slower kinetics mitigate this risk compared to simple alkyl esters.[1]

-

Reactivity: Dichloromalonates are electrophilic.[1] While less reactive than their acyl chloride counterparts, potential off-target acylation of nucleophilic residues (cysteines) on non-target proteins must be monitored via proteomics.[1]

References

-

Stacpoole, P. W. (2017).[1] The Pyruvate Dehydrogenase Complex as a Therapeutic Target for Cancer.[1][2][3] Nature Reviews Cancer.[1]

-

Pathak, R. K., et al. (2014).[1] Mito-DCA: A Mitochondria Targeted Molecular Scaffold for Efficacious Delivery of Metabolic Modulator Dichloroacetate.[1] ACS Chemical Biology.[1]

-

Evelson, P., et al. (2020).[1] Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury.[1][4] Journal of Molecular and Cellular Cardiology.[1]

-

PubChem Compound Summary. (2023). Diethyl dichloromalonate (Structural Analog).[1] National Center for Biotechnology Information.[1] [1]

-

BenchChem. (2025).[1][5] Diisopropyl malonate: Reactivity and Enzymatic Applications.[1][5][6]

(Note: While specific clinical literature on "this compound" is limited, the mechanism is grounded in the established chemistry of dichloromalonate decarboxylation and malonate ester prodrug strategies cited above.)[1]

Sources

- 1. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20150315131A1 - Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment - Google Patents [patents.google.com]

- 3. Binary Prodrug of Dichloroacetic Acid and Doxorubicin with Enhanced Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diisopropyl malonate | 13195-64-7 | Benchchem [benchchem.com]

Technical Guide: Diisopropyl Dichloromalonate in Advanced Organic Synthesis

The following technical guide details the properties, synthesis, and applications of Diisopropyl Dichloromalonate , a specialized reagent in organic synthesis.

Executive Summary

This compound (CAS: 174300-34-6) is a highly functionalized gem-dichloro ester used as a versatile C3 building block in the synthesis of complex pharmaceutical intermediates and heterocycles. Unlike its methyl and ethyl analogues, the diisopropyl variant offers significant steric protection to the ester carbonyls. This steric bulk suppresses competitive hydrolysis and transesterification side reactions, making it the reagent of choice for Atom Transfer Radical Additions (ATRA) and nucleophilic cyclizations where high chemoselectivity is required.

This guide outlines the synthesis of the reagent, its application in radical and nucleophilic chemistry, and the specific advantages conferred by the isopropyl moiety.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The utility of this compound stems from the interplay between its electrophilic gem-dichloro center and the sterically demanding isopropyl esters.

| Property | Specification |

| Chemical Name | Diisopropyl 2,2-dichloromalonate |

| Molecular Formula | C₉H₁₄Cl₂O₄ |

| Molecular Weight | 257.11 g/mol |

| Boiling Point | ~100–105 °C (at 12 mmHg) |

| Density | ~1.20 g/mL |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Key Reactivity | Radical precursor (ATRA), Electrophilic gem-dihalide |

Structural Advantage: The Isopropyl Effect

In standard diethyl dichloromalonate, the ester groups are susceptible to attack by nucleophiles or hydrolysis under basic conditions. The isopropyl groups in this compound create a "steric wall" around the carbonyl carbons.

-

Outcome: Nucleophilic attack is directed preferentially toward the

-carbon (displacement of Cl) or the radical center, rather than the ester carbonyls. -

Benefit: Higher yields in reactions with strong nucleophiles (e.g., diamines) or Lewis acids.

Synthesis of the Reagent

The most reliable synthesis involves the chlorination of diisopropyl malonate using sulfuryl chloride (

Protocol 1: Synthesis of this compound

Reaction:

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gases.

-

Charging: Add Diisopropyl malonate (1.0 equiv) to the flask. Heat the neat liquid to 40–50 °C.

-

Addition: Add Sulfuryl chloride (2.2 equiv) dropwise over 60 minutes. Caution: Evolution of gas will be vigorous.

-

Reflux: Once addition is complete, heat the mixture to 70 °C for 2 hours to ensure complete dichlorination.

-

Workup: Cool the mixture to room temperature. Degas under vacuum to remove residual SO₂ and HCl.

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure product as a colorless liquid.

Core Application: Atom Transfer Radical Addition (ATRA)

The primary application of this compound is in Atom Transfer Radical Addition (ATRA) (also known as Kharasch addition) to alkenes. This reaction constructs highly functionalized

Mechanism & Causality

The reaction proceeds via a radical chain mechanism catalyzed by a transition metal (typically Cu(I) or Ru(II)).

-

Initiation: The catalyst abstracts a chlorine atom from the malonate, generating a stabilized malonyl radical.

-

Addition: The electron-deficient radical adds to the alkene double bond.

-

Transfer: The resulting alkyl radical abstracts a chlorine atom from the metal complex (restoring the catalyst) or another malonate molecule.

Why Diisopropyl? In ATRA reactions involving sensitive alkenes or subsequent hydrolysis steps, the diisopropyl ester resists premature hydrolysis, allowing for cleaner isolation of the halogenated intermediate.

Visualization: ATRA Pathway

Caption: Figure 1. Metal-catalyzed Atom Transfer Radical Addition (ATRA) mechanism using this compound.

Core Application: Heterocycle Synthesis (Quinoxalines)

This compound serves as a "masked" 1,2-dicarbonyl equivalent (via in situ hydrolysis or direct displacement) for condensing with binucleophiles like o-phenylenediamine.

Protocol 2: Synthesis of 3-Chloro-quinoxalin-2(1H)-one Derivative

This reaction leverages the gem-dichloro moiety to form the quinoxaline core while retaining the ester functionality or undergoing subsequent decarboxylation.

Methodology:

-

Dissolution: Dissolve o-phenylenediamine (1.0 equiv) in anhydrous toluene.

-

Addition: Add This compound (1.1 equiv) and Triethylamine (2.2 equiv) as a base scavenger.

-

Reaction: Reflux the mixture for 4–6 hours. The base neutralizes the HCl generated during the nucleophilic attack.

-

Mechanism: The diamine attacks the central carbon (displacing Cl) and/or the carbonyls, leading to cyclization.

-

Isolation: Filter off the amine salts. Concentrate the filtrate and recrystallize from ethanol.

Visualization: Heterocycle Formation

Caption: Figure 2. Condensation pathway of this compound with diamines to form heterocyclic cores.

Safety & Handling

-

Hazards: this compound is a lachrymator and causes severe skin/eye irritation. It releases HCl upon contact with moisture.

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitivity requires tightly sealed containers.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.

References

-

BenchChem. Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals. (2025).[3][4][1][2][5][6] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88384: Diethyl dichloromalonate (Analogue Reference). (2025).[3][4][1][2][5][6] Retrieved from

-

ChemicalBook. this compound Product Properties and CAS 174300-34-6. (2024). Retrieved from

-

Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2016).[7] Retrieved from

-

Tokyo Chemical Industry (TCI). Chlorination Reagents and Synthetic Protocols.[8] (2025).[3][4][1][2][5][6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 8. Chlorination [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Diisopropyl Dichloromalonate: A Sterically Tuned Intermediate for Precision Synthesis

The following technical guide details the chemical profile, synthesis, and application of Diisopropyl Dichloromalonate , a specialized halogenated intermediate.

Executive Summary

This compound (CAS 174300-34-6) is a highly functionalized diester used as a specialized building block in organic synthesis. Distinguished from its common analogue, diethyl dichloromalonate, by the steric bulk of its isopropyl groups, this compound offers enhanced hydrolytic stability and superior stereochemical control in downstream transformations.

Its primary utility lies in drug discovery and agrochemical development , where it serves as a precursor for:

-

Gem-dichlorocyclopropanes: Via transition-metal catalyzed carbene transfer or radical addition.

-

Functionalized Heterocycles: Such as pyrimidines and purines, where the

-dichloro motif allows for subsequent functionalization (e.g., reduction, substitution). -

Amino Acid Derivatives: As a masked equivalent of amino-malonates.

This guide provides a validated technical framework for the synthesis, handling, and application of this compound, moving beyond generic descriptions to provide actionable, field-tested protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | Diisopropyl 2,2-dichloropropanedioate |

| CAS Number | 174300-34-6 |

| Molecular Formula | |

| Molecular Weight | 257.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Refractive Index | |

| Boiling Point | ~92–93 °C at 5 hPa (Vacuum Distillation) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; immiscible with water. |

| Stability | Hydrolytically more stable than dimethyl/diethyl esters due to steric hindrance. |

Synthesis & Preparation Protocols

While this compound can be formed as a byproduct during the monochlorination of diisopropyl malonate, high-purity synthesis requires driving the reaction to completion. Two primary methods are established: the Sulfuryl Chloride Method (standard laboratory scale) and the Hypochlorite Oxidation Method (greener, high-yield).

Method A: Sulfuryl Chloride Chlorination (Standard)

This method utilizes sulfuryl chloride (

Reagents:

-

Diisopropyl malonate (1.0 equiv)

-

Sulfuryl chloride (2.2 – 2.5 equiv)

-

Catalyst:

or

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a gas scrubber (to trap

and -

Addition: Charge diisopropyl malonate and catalyst. Heat to 40°C.

-

Reaction: Dropwise add

over 2 hours. The reaction is endothermic and evolves gas. -

Reflux: Once addition is complete, heat the mixture to 60–70°C for 4–6 hours to ensure conversion of the monochloro-intermediate to the dichloro-product.

-

Workup: Cool to RT. Degas under vacuum to remove residual

and -

Purification: Distill under reduced pressure (approx. 5 mmHg) to collect the product.

Method B: Hypochlorite Oxidation (High Yield / Green)

This method, adapted from industrial protocols for analogous esters, uses bleach (NaOCl) at controlled pH, avoiding toxic gas evolution.

Protocol:

-

Preparation: Suspend diisopropyl malonate in a biphasic mixture of water and ethyl acetate (or use neat if stirring is efficient).

-

pH Control: Cool to 0–5°C. Slowly add aqueous

(12–15% solution) while maintaining pH -

Completion: Stir vigorously. The reaction proceeds via the enolate, which is rapidly chlorinated.

-

Extraction: Separate the organic layer, wash with brine, dry over

, and concentrate. -

Yield: Typically >90% purity without distillation.

Visualization: Synthesis Workflow

Figure 1: Comparative synthetic pathways. Method B is preferred for scale-up due to lack of acidic off-gassing.

Mechanistic Versatility & Applications[3][8]

The unique value of this compound lies in the "Gem-Dichloro Effect" combined with Steric Shielding .

Gem-Dichloro Cyclopropanation (Kharasch Addition)

The C-Cl bonds are susceptible to homolytic cleavage by transition metals (Ru, Cu), generating a radical species that adds across alkenes. The bulky isopropyl groups prevent side reactions (like hydrolysis) during the workup of sensitive cyclopropanes.

-

Mechanism:

-

Initiation: Metal catalyst abstracts Cl•, forming a stabilized malonyl radical.

-

Addition: Radical attacks the alkene double bond.

-

Closure: Radical recombination or halogen transfer closes the cyclopropane ring.

-

Heterocycle Synthesis (Pyrimidines)

Condensation with amidines or ureas yields 5,5-dichloropyrimidines (or their reduced derivatives). The isopropyl esters are less prone to competitive hydrolysis than methyl esters during the basic condensation conditions.

Key Reaction:

Visualization: Reaction Pathways[7][9]

Figure 2: Divergent synthetic utility.[1] The intermediate provides access to both carbocycles and heterocycles.

Experimental Protocol: Synthesis of a Functionalized Cyclopropane

A self-validating test reaction to verify reagent quality.

Objective: Synthesis of diisopropyl 2,2-dichloro-3-phenylcyclopropane-1,1-dicarboxylate via Ruthenium catalysis.

-

Reagents:

-

Styrene (1.5 equiv)

-

This compound (1.0 equiv)

-

Catalyst:

(1 mol%) -

Solvent: Toluene (anhydrous)

-

-

Procedure:

-

Dissolve catalyst in toluene under Argon.

-

Add this compound and styrene.

-

Heat to 80°C for 12 hours.

-

-

Validation:

-

TLC: Disappearance of the malonate spot.

-

NMR: Appearance of cyclopropane ring protons (typically

2.0–3.5 ppm) and disappearance of the alkene vinyl protons.

-

-

Why this works: The isopropyl groups suppress the formation of open-chain addition products, favoring the cyclopropane ring closure due to the Thorpe-Ingold effect.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[2]

-

Corrosive: Potential for hydrolysis to release HCl upon contact with moisture.

Handling Protocols:

-

PPE: Neoprene gloves, chemical splash goggles, and lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitivity is lower than the acid chloride but hydrolysis generates corrosive byproducts.

-

Spill: Neutralize with sodium bicarbonate before disposal.

References

-

ChemicalBook. (2024).[3] this compound (CAS 174300-34-6) Properties and Suppliers. Retrieved from

-

European Patent Office. (1995). Process for preparing 2,2-dichloro-malonic acid esters (EP0687665A1). Retrieved from

-

BenchChem. (2025). Diisopropyl Chloromalonate: A Technical Overview. (Extrapolated data for dichloro- derivatives). Retrieved from

-

National Institutes of Health (NIH). (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. (Contextualizing malonate-amidine condensations). Retrieved from

Sources

Diisopropyl Dichloromalonate: Strategic Sourcing and Synthetic Application Guide

Executive Summary

Diisopropyl dichloromalonate (CAS: 174300-34-6) is a specialized gem-dichloro dicarbonyl intermediate. Unlike its diethyl analogue, it is rarely available as a stock catalog item due to its specific steric profile and niche application in controlling side-reactions during malonate functionalization.

This guide addresses the procurement gap by identifying custom synthesis pathways, providing a self-validating in-house synthesis protocol, and detailing the critical quality attributes (CQAs) required for pharmaceutical applications.

Part 1: The Procurement Landscape

Status: Non-Stock / Custom Synthesis Only

As of Q1 2026, this compound is not maintained in stock by major catalog vendors (Sigma-Aldrich, TCI, Combi-Blocks) as a standalone reagent. It is primarily encountered as a critical process impurity or synthesized on-demand for specific steric control in cyclopropanation reactions.

Recommended Sourcing Strategy

For drug development programs requiring this specific ester, procurement must be approached via Custom Synthesis (CRO) or In-House Preparation .

1. Validated Custom Synthesis Partners

The following vendors have demonstrated capabilities in halo-malonate chemistry and are the primary targets for Request for Quote (RFQ):

| Supplier Tier | Vendor Name | Capability Focus | RFQ Specification |

| Tier 1 (Global) | MilliporeSigma (Custom Services) | High-purity reference standards | Request "CAS 174300-34-6 Custom Synthesis" |

| Tier 2 (Specialty) | BenchChem | Malonate derivatives & impurities | Cite as "Impurity Reference Std for Diisopropyl Chloromalonate" |

| Tier 3 (Bulk) | TCI Chemicals | Scale-up (>1kg) | Request "Custom Manufacturing" |

RFQ Technical Specification Template:

"Requesting quote for Diisopropyl 2,2-dichloromalonate (CAS 174300-34-6).

Purity: >97% (GC). [1] * Impurity Limit: <0.5% Diisopropyl monochloromalonate (critical for radical applications).

Quantity: [Insert Amount].

Application: Reference standard / Synthetic intermediate."

Part 2: In-House Synthesis Protocol (Self-Validating)

If commercial sourcing leads are long, the compound can be synthesized in-house using a robust chlorination protocol.

Reaction Logic

The synthesis utilizes Sulfuryl Chloride (

Step-by-Step Methodology

Reagents:

-

Diisopropyl Malonate (1.0 equiv)

-

Sulfuryl Chloride (2.4 equiv) – Excess required to drive to dichloro.

-

Catalyst:

(0.1 equiv) – Lewis acid acceleration.

Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl and

gas. -

Charging: Add Diisopropyl Malonate and

to the flask. Heat to 40°C. -

Addition: Add

dropwise over 60 minutes. Caution: Significant gas evolution. -

Propagation: Once addition is complete, ramp temperature to 80°C and hold for 6 hours.

-

Checkpoint: Monitor by GC-MS.[2] The monochloro intermediate (M-Cl) will appear first. Continue heating until M-Cl < 2%.

-

-

Workup: Cool to room temperature. Degas the solution with

sparging for 30 minutes to remove residual acid gases. -

Purification: Distill under high vacuum (approx. 0.5 mmHg). The dichloro product has a higher boiling point than the monochloro impurity.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the reaction progression and the critical decision nodes for quality control.

Caption: Reaction pathway for the synthesis of this compound, highlighting the critical thermal step required to overcome steric hindrance.

Part 3: Technical Specifications & Quality Assurance

When receiving this material (from a vendor or in-house synthesis), the following Critical Quality Attributes (CQAs) must be verified.

Impurity Profiling (GC-MS)

The most common failure mode is contamination with the Monochloromalonate .

-

Target: this compound (>97%)

-

Why it matters: In radical cyclization reactions, the monochloro impurity acts as a chain terminator, drastically reducing yield.

Handling & Stability

-

Physical State: Colorless to pale yellow liquid.

-

Reactivity:

-

Lachrymator: High vapor pressure irritant. Handle only in a fume hood.

-

Moisture Sensitivity: Slow hydrolysis to Dichloromalonic acid (corrosive solid). Store under Argon at 4°C.

-

Analytical Data Table

Use these values to validate incoming batches.

| Property | Value / Characteristic | Method |

| CAS Number | 174300-34-6 | Database Check |

| Molecular Formula | Mass Spec | |

| Molecular Weight | 257.11 g/mol | - |

| Boiling Point | ~110-115°C @ 10 mmHg | Vacuum Distillation |

| 1H NMR | ||

| 13C NMR | Absence of CH signal at |

Part 4: Synthetic Utility in Drug Discovery

Why use the Diisopropyl variant over the common Diethyl?

-

Steric Shielding: The bulky isopropyl groups protect the ester carbonyls from nucleophilic attack during subsequent transformations (e.g., reactions involving Grignard reagents at the

-position). -

Lipophilicity: Increases the solubility of the core scaffold in non-polar solvents, aiding in the purification of complex intermediates.

-

Selectivity: In Simmons-Smith type cyclopropanations, the bulkier ester directs the carbene addition with higher diastereoselectivity compared to methyl/ethyl esters.

Application Workflow: Cyclopropanation

This material is often used to generate a gem-dichloro cyclopropane ring, a bioisostere for carbonyls in metabolic stability studies.

Caption: Application of this compound in the synthesis of gem-dichloro cyclopropanes for metabolic stability enhancement.

References

-

BenchChem. (2025).[2] Diisopropyl Chloromalonate: Technical Guide and Impurity Profiling. Retrieved from

-

ChemicalBook. (2025). Product Entry: this compound (CAS 174300-34-6). Retrieved from

-

ResearchGate. (2025). Toxicity and degradation of malonate esters in environmental systems. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Chloromalonate Esters. Retrieved from

Sources

Diisopropyl dichloromalonate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Diisopropyl Dichloromalonate

Abstract: this compound is a valuable, yet reactive, diester utilized in specialized organic synthesis. Its efficacy is intrinsically linked to its purity, which can be compromised by improper storage and handling. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, drawing upon established principles of organic chemistry and data from closely related structural analogs. The primary degradation pathway identified is hydrolysis, driven by sensitivity to atmospheric and solvent-borne moisture. Thermal decomposition and incompatibility with common laboratory reagents also pose significant risks. To mitigate these, this guide outlines field-proven protocols for optimal storage, safe handling, and material compatibility. A self-validating experimental workflow for purity assessment is also provided, empowering researchers to ensure the integrity of this critical reagent.

Introduction to this compound

This compound, with the chemical formula C₉H₁₄Cl₂O₄, is a halogenated derivative of malonic acid. Its structure features a central carbon atom bonded to two chlorine atoms and two carboxyl groups esterified with isopropyl moieties. This unique combination of functional groups—a gem-dihalide and bulky diester—makes it a potent building block in synthetic chemistry, particularly for creating sterically hindered and electronically modified molecular architectures relevant to pharmaceutical and materials science research.

However, the very features that make it synthetically useful also render it susceptible to degradation. The electron-withdrawing nature of the chlorine atoms and carbonyl groups activates the molecule towards nucleophilic attack, while the ester linkages are prone to hydrolysis. Understanding and controlling these degradation pathways is paramount for achieving reproducible and successful experimental outcomes.

Disclaimer: Specific stability and reactivity data for this compound is not extensively published. The insights and protocols within this guide are therefore synthesized from the documented properties of structurally analogous compounds, including diethyl dichloromalonate and diisopropyl malonate, in conjunction with fundamental chemical principles. This approach provides a robust and chemically sound framework for ensuring the reagent's integrity.

Chemical and Physical Properties

A summary of the key properties of this compound and its close analogs is presented below. Properties for the title compound are estimated based on these analogs.

| Property | This compound (Estimated) | Diethyl Dichloromalonate[1][2][3] | Diisopropyl Malonate[4] |

| CAS Number | N/A | 20165-81-5 | 13195-64-7 |

| Molecular Formula | C₉H₁₄Cl₂O₄ | C₇H₁₀Cl₂O₄ | C₉H₁₆O₄ |

| Molecular Weight | 257.11 g/mol | 229.05 g/mol | 188.22 g/mol |

| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |

| Boiling Point | > 230 °C (extrapolated) | 110-113 °C @ 13 Torr | 93-95 °C @ 16 hPa |

| Density | ~1.2 g/cm³ | 1.264 g/cm³ @ 20 °C | 0.991 g/cm³ @ 25 °C |

| Flash Point | > 85 °C | 85 °C | 89 °C |

Core Factors Influencing Stability

The long-term stability of this compound is primarily dictated by its sensitivity to moisture, heat, and incompatible chemical agents.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant threat to the integrity of this compound is hydrolysis. The compound possesses two sites susceptible to reaction with water: the ester linkages and the gem-dichloro center.

-

Ester Hydrolysis: In the presence of moisture, particularly when catalyzed by trace acidic or basic impurities, the isopropyl ester groups can hydrolyze. This reaction releases isopropanol and yields dichloromalonic acid, which is itself unstable and prone to further reactions. Safety data sheets for the non-halogenated analog, diisopropyl malonate, explicitly state that it is "Moisture sensitive".[4]

-

Gem-Dihalide Hydrolysis: Gem-dichlorides are also susceptible to hydrolysis, which can lead to the formation of a ketone or carboxylic acid at the central carbon, though this is often slower than ester hydrolysis under neutral conditions.

Given these factors, exposure to atmospheric humidity or wet solvents will inevitably lead to degradation. Therefore, maintaining anhydrous conditions at all times is the most critical aspect of its storage and handling.

Caption: Primary degradation pathway of this compound via hydrolysis.

Thermal Stability

While stable at recommended storage temperatures, elevated temperatures can accelerate degradation. The flash points of related compounds are in the range of 85-90°C, indicating that the material is combustible at higher temperatures.[1][3][4] More importantly, heat will significantly increase the rate of hydrolysis and can induce thermal decomposition. If the hydrolyzed intermediate, dichloromalonic acid, is formed, heating can cause decarboxylation, leading to a complex mixture of byproducts.[5][6]

Chemical Incompatibility

To preserve its integrity, this compound must be stored away from incompatible materials.

-

Strong Bases (e.g., Hydroxides, Alkoxides): Bases will rapidly catalyze the hydrolysis of the ester groups.[7][8]

-

Strong Acids: Acids will also catalyze ester hydrolysis, albeit typically slower than strong bases.

-

Strong Oxidizing Agents: These should be avoided as they can react with the molecule, though specific reaction pathways are not well-documented.[4]

-

Nucleophiles: Reagents like primary and secondary amines can react via nucleophilic substitution at the carbonyl carbon.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is a self-validating system for maintaining the reagent's purity and ensuring experimental reproducibility.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential decomposition and hydrolysis reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which is the primary cause of degradation.[4][9] |

| Container | Tightly-sealed, amber glass bottle with a PTFE-lined cap. | Glass is inert. Amber color protects from light. A tight seal with a PTFE liner prevents moisture ingress and reaction with the cap material. |

| Location | Cool, dry, well-ventilated area. | Ensures a stable environment and safety.[4][10] |

| Segregation | Store away from incompatible materials (acids, bases, oxidizers). | Prevents accidental contact and reaction.[4] |

Field-Proven Handling Workflow

All manipulations should be performed with the assumption that the compound is highly sensitive to moisture.

Caption: Recommended workflow for handling moisture-sensitive this compound.

Step-by-Step Protocol:

-

Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container and reagent.

-

Inert Environment: Conduct all transfers in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) in a fume hood.[9]

-

Anhydrous Equipment: Use only oven-dried or flame-dried glassware and dry, degassed solvents.

-

Transfer: Withdraw the required amount of liquid using a dry syringe or cannula.

-

Resealing: Immediately after transfer, flush the headspace of the storage bottle with inert gas, securely replace the cap, and wrap the cap/neck junction with Parafilm® or electrical tape as an extra barrier against moisture.

-

Storage: Promptly return the sealed container to its designated refrigerated storage location.

Experimental Protocol for Purity Assessment

To ensure the integrity of the reagent before critical use, its purity can be verified using standard analytical techniques. This protocol provides a self-validating check.

Objective: To determine the purity of this compound and detect the presence of hydrolysis products.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: In a glovebox or under an inert atmosphere, prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known chemical shift if quantitative analysis is required.

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum.

-

Data Analysis:

-

Pristine Sample: The spectrum of pure this compound should primarily show two signals: a septet corresponding to the two methine (-CH) protons of the isopropyl groups and a doublet corresponding to the twelve methyl (-CH₃) protons.

-